molecular formula C13H23BrO B13063355 1-Bromo-2-(cyclohexyloxy)cycloheptane

1-Bromo-2-(cyclohexyloxy)cycloheptane

Cat. No.: B13063355
M. Wt: 275.22 g/mol
InChI Key: QKFHXTWRVOLPPE-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexyloxy)cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO It is a member of the cycloalkane family, characterized by a seven-membered ring structure with a bromine atom and a cyclohexyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)cycloheptane typically involves the bromination of 2-(cyclohexyloxy)cycloheptane. This can be achieved through the reaction of cycloheptene with bromine in the presence of a solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cycloheptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2-(cyclohexyloxy)cycloheptanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: 2-(cyclohexyloxy)cycloheptanol.

    Elimination: Cycloheptene derivatives.

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptane derivatives.

Scientific Research Applications

1-Bromo-2-(cyclohexyloxy)cycloheptane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclohexyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexyloxy group can influence the compound’s overall reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 1-Bromo-2-(cyclopentyloxy)cycloheptane
  • 1-Bromo-2-(cyclohexyloxy)cyclohexane
  • 1-Bromo-2-(cyclohexyloxy)cyclooctane

Comparison: 1-Bromo-2-(cyclohexyloxy)cycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered or eight-membered ring analogs

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-cyclohexyloxycycloheptane

InChI

InChI=1S/C13H23BrO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2

InChI Key

QKFHXTWRVOLPPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CCCCCC2Br

Origin of Product

United States

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